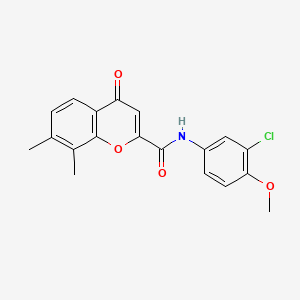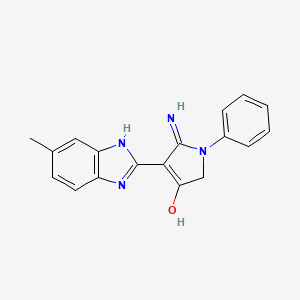![molecular formula C21H15ClN6O4S B11388980 1-(4-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11388980.png)
1-(4-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-CHLOROPHENYL)-4-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrimidinylsulfamoyl group, and a dihydropyridazine carboxamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-4-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques such as automated synthesis and purification systems to achieve consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-CHLOROPHENYL)-4-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can lead to a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
1-(4-CHLOROPHENYL)-4-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Der Wirkungsmechanismus von 1-(4-Chlorphenyl)-4-oxo-N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazin-3-carboxamid beinhaltet die Hemmung bestimmter Enzyme. Die Verbindung bindet an das aktive Zentrum des Zielenzyms und verhindert dessen normale Funktion. Diese Hemmung kann zur Störung kritischer zellulärer Prozesse wie DNA-Replikation oder Proteinsynthese führen, was letztendlich zum Zelltod führt. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören Schlüsselenzyme im Zellzyklus und in Signaltransduktionswegen .
Ähnliche Verbindungen:
- 2-(4-Chlorphenoxy)-N-(4-(Pyrimidin-2-ylsulfamoyl)-phenyl)-acetamid
- 1-(4-Chlorphenyl)-5-oxo-N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]-pyrrolidin-3-carboxamid
- Pyraclostrobin
Vergleich: 1-(4-Chlorphenyl)-4-oxo-N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazin-3-carboxamid ist aufgrund seines Dihydropyridazin-Kerns einzigartig, der ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen zeigt es eine höhere Potenz bei der Enzyminhibition und eine bessere Selektivität für seine molekularen Zielstrukturen. Das Vorhandensein der Pyrimidinylsulfamoyl-Gruppe erhöht seine Bindungsaffinität und Spezifität .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-BROMOPHENYL)-4-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE
- 1-(4-FLUOROPHENYL)-4-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE
- 1-(4-METHYLPHENYL)-4-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE
Uniqueness
The uniqueness of 1-(4-CHLOROPHENYL)-4-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE lies in its specific structural features, such as the chlorophenyl group, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C21H15ClN6O4S |
|---|---|
Molekulargewicht |
482.9 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C21H15ClN6O4S/c22-14-2-6-16(7-3-14)28-13-10-18(29)19(26-28)20(30)25-15-4-8-17(9-5-15)33(31,32)27-21-23-11-1-12-24-21/h1-13H,(H,25,30)(H,23,24,27) |
InChI-Schlüssel |
ZNTXRMXTVOLDFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{3-(furan-2-yl)-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}-3-methylbutan-1-one](/img/structure/B11388903.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11388911.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)furan-2-carboxamide](/img/structure/B11388920.png)
![4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11388922.png)
![Ethyl 4-amino-2-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B11388931.png)
![N-(3,4-dimethylphenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11388943.png)
![4-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B11388948.png)
![1-(4-bromophenyl)-4-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11388971.png)
![5-[(Adamantan-2-ylamino)methyl]-1,3-dimethyl-1,3-benzodiazol-2-one](/img/structure/B11388974.png)
![3-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B11388983.png)
![4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11388985.png)
![N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B11388992.png)
